molecular formula C17H11NO3 B279001 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile

4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile

Cat. No. B279001
M. Wt: 277.27 g/mol
InChI Key: VUUVWWVQCHONDS-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform. This compound has been studied extensively for its potential applications in scientific research, particularly in the fields of medicine and biology.

Scientific Research Applications

4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

The mechanism of action of 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival and proliferation. This compound also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which promote inflammation and cancer cell growth.
Biochemical and Physiological Effects
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. This compound also reduces the production of pro-inflammatory cytokines, which can promote inflammation and cancer cell growth. Additionally, it has been found to induce apoptosis in cancer cells, which can help to prevent the spread of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile. One area of research is the development of more efficient synthesis methods to produce this compound with higher yields and purity. Another area of research is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects. Finally, the development of novel derivatives of this compound with improved bioactivity and reduced toxicity could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a Knoevenagel condensation reaction with 2-hydroxy-3-acetyl-1,4,6-cycloheptatriene to yield the desired compound. This synthesis method has been optimized to produce high yields of pure 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile with minimal impurities.

properties

Product Name

4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

IUPAC Name

4-[(E)-3-(2-hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C17H11NO3/c18-11-13-7-5-12(6-8-13)9-10-15(19)14-3-1-2-4-16(20)17(14)21/h1-10H,(H,20,21)/b10-9+

InChI Key

VUUVWWVQCHONDS-MDZDMXLPSA-N

Isomeric SMILES

C1=CC(=C(C(=O)C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)C#N

SMILES

C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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